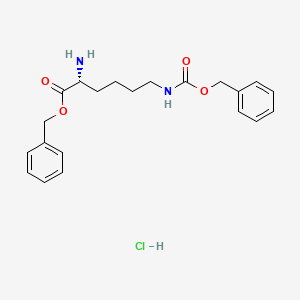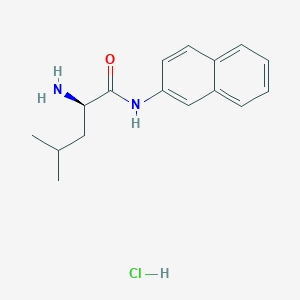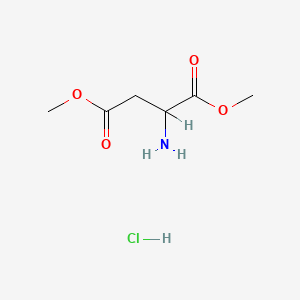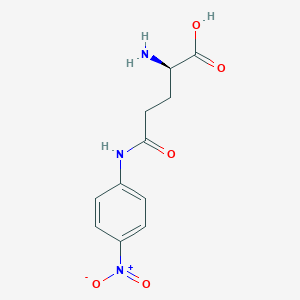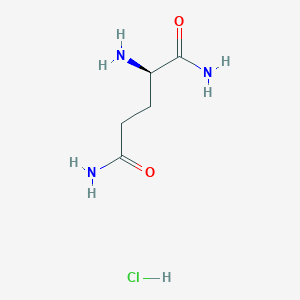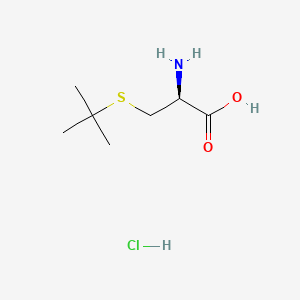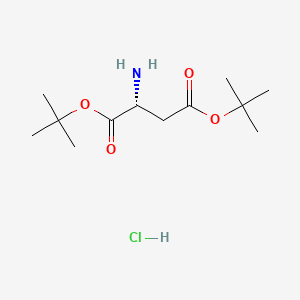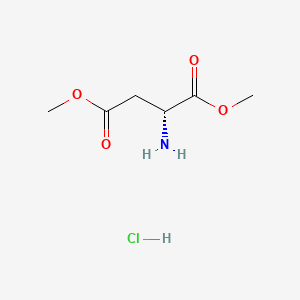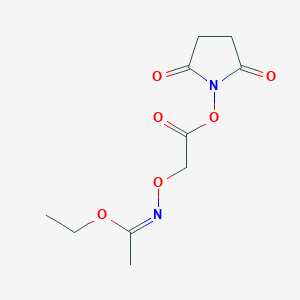
Eei-Aoa-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Eei-Aoa-OSu, also known as N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester, is a compound used in peptide synthesis . The primary targets of this compound are the aminooxy groups in peptides . The compound acts as a protecting group, preventing N-overacylation during peptide synthesis .
Mode of Action
This compound interacts with its targets by binding to the aminooxy groups in peptides . This binding prevents N-overacylation, a common issue in peptide synthesis . By acting as a protective group, this compound ensures the correct formation of peptides, contributing to the successful synthesis of these important biological molecules .
Biochemical Pathways
It is known that the compound plays a crucial role in peptide synthesis . Peptides are key components of many biological processes, including signal transduction, immune response, and cell-to-cell communication. Therefore, the successful synthesis of peptides, facilitated by this compound, can have downstream effects on numerous biochemical pathways.
Pharmacokinetics
As a compound used primarily in laboratory settings for peptide synthesis , its bioavailability, metabolism, and excretion within a biological system are not the main focus of research
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides . By preventing N-overacylation, this compound ensures the correct formation of peptides . This contributes to the production of functional peptides, which play vital roles in numerous biological processes.
Action Environment
The action of this compound is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other reactants. These factors can affect the efficiency of this compound as a protecting group in peptide synthesis . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eei-Aoa-OSu involves the protection of the aminooxy group with an ethoxyethylidene group. This protection is crucial to prevent unwanted side reactions during peptide synthesis. The reaction typically involves the use of N-hydroxysuccinimide (NHS) esters and is carried out under mild conditions to ensure the stability of the aminooxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The scalability of the synthesis process makes it feasible for large-scale production required in pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Eei-Aoa-OSu primarily undergoes oxime ligation reactions, where the aminooxy group reacts with aldehydes or ketones to form stable oxime bonds. This reaction is highly chemoselective and can be carried out under mild aqueous conditions .
Common Reagents and Conditions
The oxime ligation reaction involving this compound typically uses aniline or phenylenediamine derivatives as catalysts. These catalysts accelerate the reaction and improve the yield of the desired oxime product. The reaction is usually performed in aqueous media, which is advantageous for bioconjugation applications .
Major Products Formed
The major products formed from the reactions involving this compound are oxime-linked conjugates. These conjugates are highly stable and are used in various applications, including the synthesis of peptide dendrimers, glycoconjugates, and protein-protein probes .
Scientific Research Applications
Eei-Aoa-OSu has diverse applications in scientific research due to its unique properties. It is extensively used in:
Peptide Synthesis: This compound is used to synthesize complex peptides by preventing N-overacylation, which is a common issue in peptide synthesis
Bioconjugation: The compound is used to create stable bioconjugates, which are essential in drug delivery systems and diagnostic tools
Biomaterials: This compound is used in the development of biomaterials, including hydrogels and polymer-protein conjugates, due to its ability to form stable oxime bonds
Comparison with Similar Compounds
Eei-Aoa-OSu is unique in its ability to prevent N-overacylation during peptide synthesis, a feature that sets it apart from other similar compounds. Some similar compounds include:
Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): This compound is also used in peptide synthesis but generates more chemical waste and lacks recyclability.
Fmoc-Aoa and Boc-Aoa: These are orthogonally protected aminooxy acetic acid derivatives used in peptide synthesis. .
This compound’s unique properties make it a valuable reagent in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(Z)-1-ethoxyethylideneamino]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-3-16-7(2)11-17-6-10(15)18-12-8(13)4-5-9(12)14/h3-6H2,1-2H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFJIBHWMWCHC-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NOCC(=O)ON1C(=O)CCC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N\OCC(=O)ON1C(=O)CCC1=O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
